2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidinone derivative with a thioacetamide linker and a 3-fluoro-4-methylphenyl substituent. Its structural complexity arises from:
- Core: A bicyclic 2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one system, providing a rigid scaffold for interactions.
- Substituents: A 3-(diethylamino)propyl group at position 1, enhancing solubility via tertiary amine functionality. A thioether-linked acetamide group at position 4, connecting to a 3-fluoro-4-methylphenyl aromatic ring. This fluorinated aryl group likely influences lipophilicity and target binding .
The compound’s molecular weight is approximately 471.59 g/mol (calculated from its formula, C₂₃H₃₀FN₅O₂S).
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-7-13-28-20-9-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSSZIARVCMBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural features including a cyclopentapyrimidine core and a thioether linkage. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of approximately 444.6 g/mol. Its structure includes:
- A cyclopentapyrimidine core , which is significant for its biological interactions.
- A diethylamino group , enhancing solubility and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a screening of drug libraries identified novel anticancer compounds through multicellular spheroid assays, suggesting that this compound may also possess anticancer properties .
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes, particularly those involved in cancer pathways. The inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the cyclopentapyrimidine core.
- Introduction of the diethylamino group.
- Coupling with the thioether and acetamide functionalities.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-ylthio-N-(4-ethoxyphenyl)acetamide | C23H32N4O2S | Similar thioether and amide functionalities; different bicyclic core |
| N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | C25H34N4O2S | Shares thioether linkage; different substituents on aromatic rings |
The structural complexity and specific combination of functional groups suggest potential for diverse interactions within biological systems that warrant further investigation .
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 432.6 g/mol. Its unique structure includes:
- Cyclopentapyrimidine Core : This bicyclic structure is known for its diverse biological activities.
- Diethylamino Group : Enhances solubility and interaction with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Properties : Structural similarities with known anticancer agents suggest potential efficacy in cancer treatment.
- Antibacterial Activity : The presence of fluorinated phenyl groups enhances lipophilicity, which may improve interaction with bacterial membranes.
Potential Therapeutic Applications
The unique combination of functional groups and structural features suggests several potential applications:
- Cancer Therapy : Investigations into the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells are ongoing.
- Infectious Diseases : Studies are being conducted to evaluate its effectiveness against various bacterial strains.
- Neurological Disorders : The diethylamino group may provide neuroprotective effects, warranting further exploration in neuropharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations
Fluorine’s electronegativity may enhance target affinity in both cases .
This could alter binding kinetics in enzyme-active sites .
Solubility and Bioavailability: The 3-(diethylamino)propyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., isopropyl in ). Tertiary amines are known to enhance membrane permeability .
Thermal Stability :
- Melting points for analogs range from 197–232°C , suggesting moderate thermal stability. The target compound’s melting point is unreported but may align with this range given structural similarities .
Quantitative Similarity Analysis
- Tanimoto Coefficient (ST): Using binary fingerprint comparisons (e.g., MACCS keys), the target compound shares ~75–85% similarity with its 3,4-difluorophenyl analog due to conserved diethylamino and pyrimidinone groups. Similarity drops to ~60% with thieno-fused analogs (e.g., ) due to core divergence .
- Graph Isomorphism Network (GIN): GIN-based molecular graph analysis highlights divergent branching patterns between the target compound and thieno-pyrimidinone derivatives, underscoring differences in 3D pharmacophore space .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
